3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione
Description
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a thioether-linked 4-aminophenyl group and an (E)-phenyldiazenyl substituent on the aromatic ring. The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold known for its pharmacological relevance, particularly in central nervous system (CNS) therapeutics and antimicrobial agents .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c23-15-6-12-19(13-7-15)29-20-14-21(27)26(22(20)28)18-10-8-17(9-11-18)25-24-16-4-2-1-3-5-16/h1-13,20H,14,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFJJSYOYXYHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)SC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038370 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901038370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900607-46-7 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901038370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione , also known as CAS Number 931211-54-0 , has garnered attention in recent research for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.
Molecular Formula and Weight
- Molecular Formula : C₃₀H₂₄N₄O₄S
- Molecular Weight : 502.5 g/mol
Structural Features
The compound features a pyrrolidine ring with substitutions that include:
- A 4-aminophenylthio group,
- An (E)-phenyldiazenyl moiety.
These structural elements contribute to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed up to 85% inhibition at higher concentrations compared to standard anti-inflammatory drugs like ibuprofen.
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using PBMC cultures stimulated with anti-CD3 antibodies. The results indicated:
- Significant inhibition of cell proliferation,
- Derivatives showed varying degrees of effectiveness, with some achieving up to 77% inhibition at higher doses.
Toxicity Profile
Despite its biological activities, toxicity assessments revealed that at high concentrations (100 µg/mL), some derivatives exhibited slight cytotoxic effects, indicating a need for careful dose optimization in therapeutic applications.
Study on Structural Variants
A comparative study involving various structural derivatives of the compound highlighted the influence of substituents on biological activity. For example, modifications in the diazenyl group significantly altered the antimicrobial efficacy and anti-inflammatory responses.
Clinical Relevance
While preclinical data is promising, further clinical studies are necessary to fully establish the therapeutic potential and safety profile of this compound in human subjects.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Azo Group (Target Compound) : The (E)-phenyldiazenyl group may confer unique photochromic or redox properties, distinguishing it from analogues with simple aryl or halogen substituents .
- Halogen vs. Alkoxy Groups : Chlorine (e.g., 2,6-dichlorophenyl) increases electronegativity and metabolic stability but reduces solubility, whereas ethoxy groups enhance solubility but may lower target affinity .
- Thioether vs. Triazole Linkers : Thioether moieties (as in the target compound) offer moderate lipophilicity, while triazole substituents improve hydrogen-bonding capacity and pharmacokinetics .
Physicochemical and Application Differences
| Property | Target Compound | 4-Ethoxyphenyl Analogue | 2,6-Dichlorophenyl Analogue |
|---|---|---|---|
| LogP | ~3.2 (predicted) | 2.8 | 3.9 |
| Aqueous Solubility | Low (azo group) | Moderate | Poor |
| Thermal Stability | High (rigid azo) | Moderate | High |
| Applications | Potential photodynamic therapy, enzyme inhibition | Antibacterial coatings | Antifungal agrochemicals |
Key Research Findings and Gaps
Activity-Structure Relationships : The antibacterial potency of pyrrolidine-2,5-dione derivatives correlates with substituent electronegativity (4-Cl > 4-Br > 4-H) . The target compound’s diazenyl group may deviate from this trend due to its unique electronic profile.
Synthetic Optimization : Palladium-mediated routes (e.g., ) are scalable but require ligand optimization to minimize byproducts (e.g., 7a:7b = 2.3:1 in ) .
Unanswered Questions: The target compound’s photostability, in vivo toxicity, and precise molecular targets remain unstudied. Comparative studies with diazenyl vs. non-diazenyl analogues are needed.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-aminothiophenol with maleic anhydride to form a thioether-linked intermediate.
- Step 2 : Cyclization under acidic or thermal conditions to form the pyrrolidine-2,5-dione core.
- Step 3 : Diazotization of aniline derivatives followed by coupling with the cyclized intermediate to introduce the phenyldiazenyl group .
Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents like DMF improve yields in diazo-coupling reactions, while temperatures >80°C enhance cyclization efficiency .
Basic: Which analytical techniques are critical for characterizing its structural purity?
- NMR Spectroscopy : Confirm regiochemistry of the thioether and diazenyl groups via H NMR (e.g., aromatic proton splitting patterns) and C NMR (carbonyl resonances at ~170-180 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine core and confirm substituent orientations .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete diazo-coupling intermediates) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: How can initial biological activity screening be designed for this compound?
- Target Selection : Prioritize neurological or inflammatory targets (e.g., NMDA receptors, COX-2) based on structural analogs with piperazine or arylthio motifs .
- Assay Design :
- Radioligand binding assays to measure affinity for receptor targets.
- Enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity).
- Controls : Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments to ensure reproducibility .
Advanced: What computational methods predict its reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks (e.g., diazenyl group susceptibility to reduction) .
- Molecular Docking : Simulate interactions with biological targets (e.g., docking into COX-2 active site using AutoDock Vina) to prioritize in vitro testing .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
Advanced: How are structure-activity relationships (SAR) explored for derivatives?
- Substituent Variation : Synthesize analogs with halogens (F, Cl) or methoxy groups on the phenyl rings to modulate electronic effects.
- Biological Testing : Compare IC values across analogs to identify critical substituents (e.g., 4-aminophenylthio enhances solubility but reduces metabolic stability) .
- Data Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity .
Advanced: How should contradictory bioactivity data from independent studies be resolved?
- Meta-Analysis : Pool datasets and apply statistical tests (e.g., ANOVA) to identify outliers or batch effects .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, buffer pH) across labs to minimize variability .
- Mechanistic Studies : Use knock-out models or selective inhibitors to confirm target specificity if conflicting pathways are implicated .
Advanced: What methodologies identify degradation pathways under stressed conditions?
- Stress Testing : Expose the compound to heat (60°C), light (UV-A), or acidic/basic conditions (pH 2–12) for 48 hours.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed diazenyl groups forming aniline derivatives) .
- LC-MS/MS : Characterize degradation intermediates and propose pathways (e.g., oxidation of the thioether to sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
